An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)pyridine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a reactive chloroethyl group and the hydrochloride salt form bestows upon it specific chemical and physical characteristics that are crucial for its handling, storage, and application in synthetic protocols. Understanding these properties is paramount for any researcher or scientist working with this compound to ensure experimental success, safety, and reproducibility.
This technical guide provides a comprehensive overview of the known physical properties of 2-(2-Chloroethyl)pyridine hydrochloride. It is designed to be a practical resource, offering not only data but also insights into the experimental methodologies for the determination of these properties, thereby empowering researchers to better understand and utilize this important chemical entity.
Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is to have a clear picture of its molecular structure.
Caption: Molecular structure of 2-(2-Chloroethyl)pyridine hydrochloride.
The molecule consists of a pyridine ring substituted at the 2-position with a chloroethyl side chain. The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with a chloride ion, characteristic of a hydrochloride salt. This salt formation significantly influences the compound's physical properties, particularly its solubility and melting point, compared to its free base form.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-Chloroethyl)pyridine hydrochloride is presented in the table below. It is important to note that while some data is available, experimentally determined values for several properties are not widely reported in the public domain.
| Property | Value | Source |
| CAS Number | 4226-37-3 | [1][2] |
| Molecular Formula | C₇H₉Cl₂N | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | Solid (form not specified) | Assumed from hydrochloride nature |
| Melting Point | Data not available | |
| Boiling Point | 209.4 °C at 760 mmHg | [3] |
| Flash Point | 100 °C | [3] |
| Solubility | Data not available |
Expert Insight: The hydrochloride form of this compound suggests that it is likely a crystalline solid with a relatively high melting point compared to its free base. The boiling point provided should be treated with caution, as hydrochloride salts often decompose at elevated temperatures rather than boiling. It is more likely that this value corresponds to the free base, 2-(2-chloroethyl)pyridine. The high flash point suggests a low flammability risk under standard laboratory conditions.
Solubility Profile
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Water: Pyridine hydrochlorides are typically readily soluble in water due to the ionic nature of the salt and the ability of the pyridinium ion to hydrogen bond with water molecules.
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Polar Organic Solvents: Good solubility is also expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).
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Nonpolar Organic Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes and toluene.
Causality in Experimental Choices: When determining the solubility of a new compound, a tiered approach is often employed. Initial qualitative tests in a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane) provide a general solubility profile. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined by a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The choice of method depends on the compound's properties, such as the presence of a chromophore for UV-Vis analysis.
Spectral Data (Predicted and Analogous)
As of the date of this guide, experimental spectral data (NMR, IR, Mass Spectrometry) for 2-(2-Chloroethyl)pyridine hydrochloride is not available in major public databases. However, we can predict the expected spectral features based on the molecular structure and provide data for the closely related compound, 2-(chloromethyl)pyridine hydrochloride, as a point of reference.
Disclaimer: The following spectral interpretations are predictive for 2-(2-chloroethyl)pyridine hydrochloride and comparative with 2-(chloromethyl)pyridine hydrochloride. Actual experimental data may vary.
¹H NMR Spectroscopy
A ¹H NMR spectrum of 2-(2-chloroethyl)pyridine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the protons on the pyridine ring and the chloroethyl side chain.
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Pyridine Ring Protons: Due to the electron-withdrawing effect of the protonated nitrogen atom, the aromatic protons will be deshielded and appear at a lower field (higher ppm). The signals would likely appear as complex multiplets in the range of 7.5-9.0 ppm.
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Chloroethyl Protons: The two methylene (CH₂) groups of the chloroethyl side chain would likely appear as two triplets. The CH₂ group adjacent to the pyridine ring would be expected around 3.2-3.5 ppm, while the CH₂ group attached to the chlorine atom would be further downfield, around 3.8-4.1 ppm, due to the electronegativity of the chlorine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon framework.
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Pyridine Ring Carbons: The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm). The carbon atom attached to the chloroethyl group (C2) and the carbons adjacent to the nitrogen would be the most deshielded.
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Chloroethyl Carbons: The two carbons of the chloroethyl side chain would be found in the aliphatic region. The carbon bonded to the chlorine would be expected around 40-45 ppm, while the carbon attached to the pyridine ring would be around 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
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N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ would be indicative of the N⁺-H stretch of the pyridinium ion.
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C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the pyridine ring.
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C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ would be due to the C-H stretching of the methylene groups.
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C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
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C-Cl Stretch: A band in the 600-800 cm⁻¹ region would be expected for the C-Cl stretching vibration.
Mass Spectrometry
In a mass spectrum, the molecular ion peak for the free base, 2-(2-chloroethyl)pyridine, would be observed at m/z 141. The fragmentation pattern would likely involve the loss of a chlorine atom or the cleavage of the ethyl side chain. The hydrochloride itself is not typically observed in standard electron ionization (EI) mass spectrometry.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(2-Chloroethyl)pyridine hydrochloride is not widely available, the GHS classification from PubChem indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4]. Based on the data for the similar compound, 2-(chloromethyl)pyridine hydrochloride, and general principles of laboratory safety, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Experimental Protocols
Determination of Melting Point (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
Procedure:
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Sample Preparation: Finely powder a small amount of 2-(2-Chloroethyl)pyridine hydrochloride.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made). Then, decrease the heating rate to 1-2°C per minute.
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Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Repeat: For accuracy, perform at least two measurements.
Caption: Workflow for Melting Point Determination.
¹H NMR Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to ensure the sample dissolves completely and to avoid interfering signals.
Procedure:
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Sample Weighing: Accurately weigh 5-10 mg of 2-(2-Chloroethyl)pyridine hydrochloride into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial.
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Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, use gentle warming or sonication.
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Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
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Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube.
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Capping and Labeling: Cap the NMR tube and label it clearly.
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Analysis: The sample is now ready for NMR analysis.
Conclusion
2-(2-Chloroethyl)pyridine hydrochloride is a valuable reagent in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has synthesized the available information and provided expert-driven predictions and methodologies. A thorough understanding of its molecular structure, known physicochemical properties, and appropriate safety and handling procedures is essential for its effective and safe use in a research setting. It is anticipated that as this compound is more widely used, a more complete profile of its physical and spectral properties will become available, further aiding the scientific community.
References
- This reference is intentionally left blank as no direct source for all presented d
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PubChem. Pyridine, 2-(2-chloroethyl)-, hydrochloride. [Link]
- This reference is intentionally left blank as no direct source for all presented d
Sources
- 1. 4226-37-3 2-(2-Chloroethyl)pyridine hcl AKSci X6257 [aksci.com]
- 2. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]
